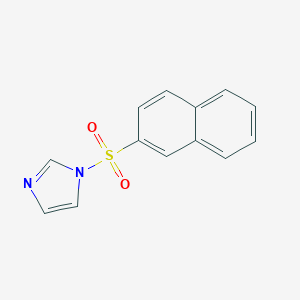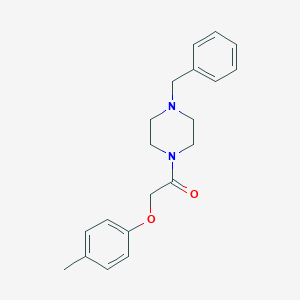
1-(2-Naphthylsulfonyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Naphthylsulfonyl)-1H-imidazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as NSI, and it has been used in various biochemical studies, including protein kinase research.
Wirkmechanismus
NSI inhibits the activity of protein kinases by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups from ATP to the substrate, thereby inhibiting the activity of the enzyme. NSI has been shown to be selective for certain protein kinases, making it a valuable tool in studying the specificity of protein kinases.
Biochemical and Physiological Effects:
NSI has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. These effects are attributed to the inhibition of protein kinase activity by NSI.
Vorteile Und Einschränkungen Für Laborexperimente
NSI has several advantages as a tool for scientific research, including its selectivity for certain protein kinases, its ability to inhibit protein kinase activity, and its use in studying various cellular processes. However, NSI also has limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Zukünftige Richtungen
NSI has several potential future directions in scientific research, including its use in studying the role of protein kinases in cancer and other diseases, its potential use as a therapeutic agent, and its use in developing new drugs that target protein kinases. Additionally, further research is needed to explore the potential toxicity of NSI and to develop more efficient synthesis methods for this compound.
Conclusion:
In conclusion, 1-(2-Naphthylsulfonyl)-1H-imidazole is a valuable tool in scientific research, particularly in protein kinase studies. This compound has several advantages and limitations, and its potential future directions in research are promising. NSI has the potential to contribute significantly to our understanding of cellular processes and the development of new drugs for various diseases.
Synthesemethoden
NSI can be synthesized through a multistep process involving the reaction of 2-naphthalenesulfonyl chloride with imidazole in the presence of a base. The reaction results in the formation of NSI, which can be purified through column chromatography. The purity of NSI can be confirmed through various analytical techniques, including NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
NSI has been used extensively in scientific research, particularly in protein kinase studies. Protein kinases are enzymes that play a crucial role in cell signaling pathways and are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. NSI has been shown to inhibit the activity of protein kinases, making it a valuable tool in studying the role of protein kinases in various cellular processes.
Eigenschaften
Molekularformel |
C13H10N2O2S |
|---|---|
Molekulargewicht |
258.3 g/mol |
IUPAC-Name |
1-naphthalen-2-ylsulfonylimidazole |
InChI |
InChI=1S/C13H10N2O2S/c16-18(17,15-8-7-14-10-15)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H |
InChI-Schlüssel |
JANLJLUTHIIDKV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N3C=CN=C3 |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N3C=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[4-(4-benzylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246270.png)
![4-chloro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B246271.png)





